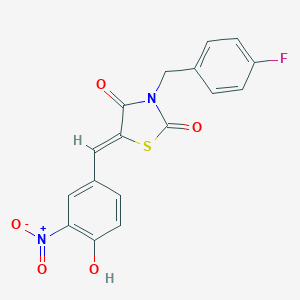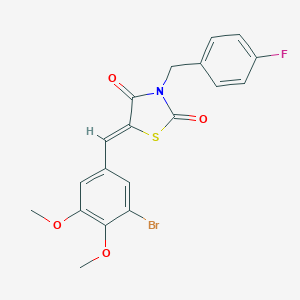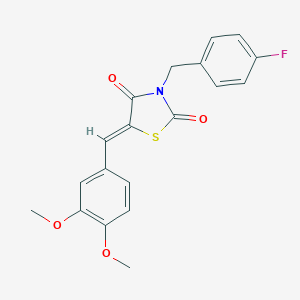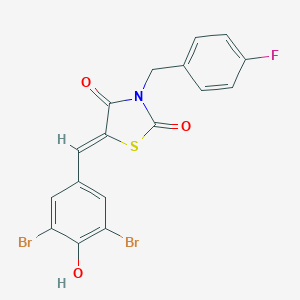![molecular formula C25H26N4O4 B302265 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302265.png)
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide, also known as ACAM-529, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. The compound has been shown to have promising results in preclinical studies, and its unique mechanism of action has garnered attention from the scientific community.
Mécanisme D'action
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide works by inhibiting the activity of the mGluR5 receptor, a type of receptor found in the brain that is involved in regulating neuronal activity. Overactivity of the mGluR5 receptor is thought to contribute to the symptoms of FXS and other neurological disorders. By inhibiting this receptor, this compound is able to restore normal neuronal activity and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving cognitive function and reducing hyperactivity, the compound has been shown to increase the number of dendritic spines, which are important structures involved in neuronal communication. This compound has also been shown to reduce the levels of certain proteins that are elevated in FXS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is that it has shown promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of neurological disorders. Additionally, the compound has a unique mechanism of action that has garnered attention from the scientific community. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Orientations Futures
There are a number of future directions for research on 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide. One area of focus is on optimizing the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, researchers are interested in exploring the potential use of this compound in combination with other drugs or therapies for the treatment of neurological disorders.
Méthodes De Synthèse
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is synthesized using a multistep process that involves the coupling of various chemical intermediates. The synthesis begins with the reaction of 2-methoxyphenol with 4-nitrophenyl chloroformate to form the intermediate 2-(4-nitrophenyl)oxyphenol. This intermediate is then reacted with 2-(anilinocarbonyl)hydrazinecarboxamide to form the key intermediate, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(4-nitrophenyl)acetamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has been primarily studied for its potential use in the treatment of Fragile X Syndrome (FXS), a genetic disorder that causes intellectual disability and behavioral problems. The compound has been shown to improve cognitive function and reduce hyperactivity in animal models of FXS. Additionally, this compound has shown promise in treating other neurological disorders such as autism spectrum disorder and schizophrenia.
Propriétés
Formule moléculaire |
C25H26N4O4 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C25H26N4O4/c1-17-9-11-21(13-18(17)2)27-24(30)16-33-22-12-10-19(14-23(22)32-3)15-26-29-25(31)28-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,30)(H2,28,29,31)/b26-15- |
Clé InChI |
MIKURTOAPRCZGW-YSMPRRRNSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC(=O)NC3=CC=CC=C3)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)



![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)




![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
![3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302204.png)